molecular formula C20H17N4P B2678998 N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine CAS No. 69982-04-3

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine

Cat. No.: B2678998
CAS No.: 69982-04-3
M. Wt: 344.358
InChI Key: UDQYAKYUNBUSRD-UHFFFAOYSA-N
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Description

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a triphenylphosphoranylidene group attached to a 1H-1,2,4-triazol-3-amine moiety, making it a versatile reagent in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine typically involves the reaction of triphenylphosphine with a suitable precursor of the 1H-1,2,4-triazol-3-amine. One common method is the reaction of triphenylphosphine with an acetylenic ester and an aroyl isocyanate, which generates the desired product through a multi-step process . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazole compounds.

Scientific Research Applications

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating various transformations. Molecular targets and pathways involved depend on the specific application and reaction context, but generally include interactions with other reactive species to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(triphenylphosphoranylidene)aniline: Similar in structure but with an aniline moiety instead of a triazole.

    Phenyl (triphenylphosphoranylidene)succinimide: Features a succinimide group, used in different synthetic applications.

    2-fluorophenyl (triphenylphosphoranylidene)succinimide: A fluorinated analog with distinct reactivity.

Uniqueness

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine is unique due to its combination of the triazole ring and the triphenylphosphoranylidene group, which imparts specific reactivity and stability. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

triphenyl(1H-1,2,4-triazol-5-ylimino)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N4P/c1-4-10-17(11-5-1)25(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20-21-16-22-23-20/h1-16H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQYAKYUNBUSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=NC=NN2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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